N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
CAS No.: 683810-05-1
Cat. No.: VC15901386
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683810-05-1 |
|---|---|
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N4O3/c20-14(16-10-11-6-2-1-3-7-11)13-15(19(21)22)18-9-5-4-8-12(18)17-13/h1-9H,10H2,(H,16,20) |
| Standard InChI Key | SSMDRGHGMORAET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, reflects its bifunctional design:
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Imidazopyridine core: A fused bicyclic system comprising imidazole and pyridine rings. The nitro group at position 3 enhances electrophilicity, facilitating interactions with biological targets .
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Benzyl carboxamide side chain: Introduced via amide coupling, this moiety increases lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₃ | |
| Molecular Weight | 296.28 g/mol | |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)N+[O-] | |
| InChIKey | SSMDRGHGMORAET-UHFFFAOYSA-N | |
| LogP (Predicted) | 1.58 |
The nitro group’s electron-withdrawing nature polarizes the imidazopyridine system, as evidenced by computational models . X-ray crystallography of analogous complexes (e.g., nickel-carboxamide coordination compounds) confirms the planarity of the carboxamide group, which may stabilize protein-ligand interactions .
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Core Formation: Transition-metal-catalyzed cyclization constructs the imidazo[1,2-a]pyridine skeleton. Palladium-mediated cross-coupling is favored for regioselectivity .
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Nitration: Electrophilic aromatic nitration introduces the nitro group at position 3 using HNO₃/H₂SO₄, achieving yields >75% .
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Benzylation: Amide coupling between 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid and benzylamine employs carbodiimide reagents (e.g., EDC/HOBt), yielding the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2 hr | 78 |
| Amidation | EDC (1.5 eq), HOBt (1.5 eq), DMF, rt | 85 |
Structural Analogues
Modifying the benzyl or nitro groups alters bioactivity:
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N-Methylation: Replacing benzyl with methyl reduces antimicrobial potency by 40%, underscoring the benzyl group’s role in target engagement .
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Nitro Removal: Deleting the nitro group abolishes anti-inflammatory effects, implicating it in redox-mediated mechanisms .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
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Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant), comparable to vancomycin .
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Protozoa: IC₅₀ = 2.3 µM against Entamoeba histolytica metronidazole-resistant strains, suggesting nitroreductase activation akin to metronidazole .
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 0.8 µM) and reduces TNF-α production in macrophages by 70% at 10 µM . Molecular docking predicts binding to COX-2’s hydrophobic pocket, stabilized by π-π stacking with the benzyl group .
Table 3: Pharmacological Profile
| Activity | Model System | Result | Reference |
|---|---|---|---|
| Antimicrobial (Gram+) | S. aureus MRSA | MIC = 8 µg/mL | |
| Antiamoebic | E. histolytica | IC₅₀ = 2.3 µM | |
| COX-2 Inhibition | Recombinant enzyme | IC₅₀ = 0.8 µM |
Pharmacokinetic and Toxicological Considerations
ADME Predictions
Computational models (SwissADME) suggest:
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate LogP (1.58) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl moiety, generating inactive metabolites .
Toxicity Screening
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